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Core Science & Biosynthesis

Foundational

Physicochemical Characterization of 1-Boc-2-(piperidin-4-yl)propan-2-ol: A Framework for Determining Melting and Boiling Points

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 1-Boc-2-(piperidin-4-yl)propan-2-ol is a valuable heterocyclic building block in medicinal chemistry, frequently utili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Boc-2-(piperidin-4-yl)propan-2-ol is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular scaffolds. Despite its utility, a significant information gap exists in the public domain regarding its fundamental physicochemical properties, specifically its melting and boiling points. This technical guide provides a comprehensive framework for researchers to both predict and experimentally determine these crucial parameters. Moving beyond a simple data sheet, this document elucidates the underlying principles governing phase transitions for this molecule, details robust experimental protocols, and offers insights into the interpretation of results, thereby establishing a self-validating system for characterization.

Introduction and Molecular Structure Analysis

1-Boc-2-(piperidin-4-yl)propan-2-ol (PubChem CID: 96536692) is a bifunctional molecule featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a tertiary alcohol on a propyl substituent.[1] These structural features are paramount in dictating its physical properties and, consequently, its handling, purification, and reaction conditions.

The absence of readily available experimental data necessitates a first-principles approach. By dissecting the molecular structure, we can form a hypothesis regarding its expected physical behavior.

Structural Feature Expected Influence on Melting & Boiling Point Rationale
Molecular Weight (243.34 g/mol ) Increase Higher molecular weight correlates with stronger London dispersion forces, requiring more energy to overcome for phase transitions from solid to liquid and liquid to gas.[2][3]
Tertiary Alcohol (-OH) Significant Increase The hydroxyl group is a potent hydrogen bond donor and acceptor. This creates strong intermolecular associations, substantially elevating the boiling point and influencing the crystal lattice energy, which affects the melting point.
Piperidine Nitrogen Moderate Increase While the nitrogen is part of a carbamate and less basic than a free amine, it can still participate in intermolecular interactions, including potential hydrogen bonding.[4][5][6][7]
Boc-Protecting Group Complex Influence The bulky tert-butyl group increases molecular weight and surface area, contributing to stronger van der Waals forces.[8][9] However, its steric hindrance can disrupt efficient crystal packing, potentially leading to a lower or less defined melting point compared to a less bulky analogue. The carbonyl oxygen (C=O) acts as an additional hydrogen bond acceptor.
Overall Polarity Increase The combination of the carbamate and alcohol functionalities results in a polar molecule, leading to strong dipole-dipole interactions that raise both melting and boiling points.[3][10]

Predictive Approaches to Physical Property Estimation

In the absence of experimental data, computational methods provide valuable estimates. Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to predict physical properties.[11] Modern approaches also leverage machine learning and neural networks, which can process chemical structures, often in SMILES format, to predict melting points with increasing accuracy.[12][13][14]

For context, we can examine the predicted properties of the de-protected parent compound, 2-(piperidin-4-yl)propan-2-ol.

Compound CAS Number Predicted Melting Point (°C) Predicted Boiling Point (°C) Source
2-(Piperidin-4-yl)propan-2-ol22990-34-739.34225.15EPI Suite[15]
1-Boc-2-(piperidin-4-yl)propan-2-ol 1935325-64-6 N/A (Expected solid) N/A (Expected >250°C) Author's Estimate

The addition of the Boc group (MW ≈ 100 g/mol ) would be expected to significantly increase the boiling point from the parent compound's predicted 225°C due to the substantial increase in molecular weight. The melting point is harder to predict; while the parent is a low-melting solid, the Boc-protected derivative is likely a crystalline solid at room temperature, but its exact melting point depends on the efficiency of its crystal packing.

Experimental Protocol for Melting Point Determination

The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C.[2] Impurities will cause a depression of the melting point and a broadening of the melting range.[16][17]

Causality Behind the Experimental Design

The chosen method, capillary melting point determination, is a standard and reliable technique. The protocol is designed to ensure uniform and controlled heat transfer to a finely powdered sample, which is essential for observing a precise transition temperature. A slow heating rate is critical near the expected melting point to allow the apparatus, thermometer, and sample to remain in thermal equilibrium, preventing an overestimation of the melting temperature.[16]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 1-Boc-2-(piperidin-4-yl)propan-2-ol is completely dry, as residual solvent will act as an impurity.

    • Place a small amount on a clean, dry watch glass and crush it into a fine powder using a spatula.[18] This ensures uniform packing and heat distribution.

  • Capillary Tube Packing:

    • Take a capillary tube sealed at one end. Tap the open end into the powdered sample until a small amount of material enters the tube.

    • Compact the sample into the sealed end by tapping the tube on a hard surface or by dropping it through a long glass tube. A tightly packed sample of 2-3 mm in height is ideal.[18]

  • Measurement:

    • Preliminary (Rapid) Measurement: Place the packed capillary in the heating block of the melting point apparatus. Heat rapidly and note the approximate temperature at which melting occurs. This saves time during the accurate determination.

    • Accurate Measurement: Allow the apparatus to cool well below the approximate melting point. Insert a fresh sample.

    • Heat the block rapidly to about 15-20°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute.[16] A slow rate is crucial for accuracy.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the last crystal melts and the entire sample is a clear liquid.

    • The melting point is reported as the range T1-T2.

  • Validation:

    • Repeat the accurate measurement with a fresh sample at least once to ensure the result is reproducible. Consistent values validate the technique.

    • Calibrate the thermometer or apparatus periodically using certified standards with known melting points.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Protocol cluster_validation Validation Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary Tube Crush->Load Pack Pack to 2-3 mm Load->Pack RapidHeat Rapid Preliminary Run Pack->RapidHeat AccurateHeat Accurate Slow Run (1-2°C/min) RapidHeat->AccurateHeat informs starting temp RecordT1 Record T1 (First Liquid) AccurateHeat->RecordT1 RecordT2 Record T2 (All Liquid) RecordT1->RecordT2 Repeat Repeat Measurement RecordT2->Repeat Report Report Range T1-T2 Repeat->Report if consistent

Caption: Workflow for accurate melting point determination.

Experimental Protocol for Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3][19] For novel compounds available in limited quantities, micro-scale techniques are essential. Given the high molecular weight and presence of hydrogen bonding, 1-Boc-2-(piperidin-4-yl)propan-2-ol is expected to have a high boiling point, potentially risking thermal decomposition.

Causality Behind the Experimental Design

The micro boiling point method is selected for its efficiency with small sample sizes. The principle relies on trapping a small bubble of air in an inverted capillary. As the sample is heated, this air, along with sample vapor, expands and escapes, creating a stream of bubbles. Upon cooling, the pressure inside the capillary drops. The precise moment when the external atmospheric pressure overcomes the internal vapor pressure, the liquid is forced back into the capillary. This temperature is the boiling point at that atmospheric pressure.[19]

Step-by-Step Methodology
  • Apparatus Setup:

    • Attach a small test tube (fusion tube) containing 0.2-0.3 mL of the liquid sample to a thermometer with a rubber band or wire. The thermometer bulb should be level with the bottom of the fusion tube.

    • Take a capillary tube sealed at one end and place it, open end down, into the liquid in the fusion tube.[20][21]

  • Measurement:

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) or a metal heating block.[16]

    • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air and vapor expand.

    • Continue heating until a rapid and continuous stream of bubbles is observed.[19] This indicates the sample's vapor pressure is exceeding the atmospheric pressure.

    • Remove the heat source and allow the bath to cool slowly while stirring to ensure temperature uniformity.

    • The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.

  • Validation and Considerations:

    • Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.[19]

    • For high-boiling compounds like this one, consider performing the determination under reduced pressure to prevent decomposition. The observed boiling point can then be corrected to standard pressure using a pressure-temperature nomograph.

    • Note that impurities tend to elevate the boiling point of a substance.[20]

Workflow for Micro Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating Phase cluster_cool Cooling & Measurement cluster_report Finalization AddSample Add 0.3 mL Sample to Fusion Tube InsertCap Insert Inverted Capillary AddSample->InsertCap AttachThermo Attach to Thermometer InsertCap->AttachThermo Immerse Immerse in Heating Bath AttachThermo->Immerse Heat Heat Gently Immerse->Heat Observe Observe Rapid Bubble Stream Heat->Observe RemoveHeat Remove Heat Observe->RemoveHeat CoolSlow Cool Slowly with Stirring RemoveHeat->CoolSlow RecordBP Record Temp at Liquid Entry CoolSlow->RecordBP RecordP Record Atmospheric Pressure RecordBP->RecordP Report Report BP and Pressure RecordP->Report

Caption: Workflow for micro boiling point determination.

Conclusion

While specific melting and boiling point data for 1-Boc-2-(piperidin-4-yl)propan-2-ol are not documented in readily accessible literature, this guide provides the necessary theoretical and practical framework for their confident determination. The molecular structure, characterized by a significant molecular weight and the capacity for strong hydrogen bonding, suggests that it is a solid with a high boiling point. By employing the detailed, validated protocols for capillary melting point and micro boiling point determination, researchers and drug development professionals can accurately characterize this important synthetic intermediate, ensuring its purity and establishing reliable parameters for future synthetic and purification processes.

References

  • University of Calgary. (n.d.). Melting Point. Retrieved from vertexaisearch.cloud.google.com

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from vedantu.com[16]

  • University of Missouri-St. Louis. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from umsl.edu[17]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from scribd.com[18]

  • Experiment (1) Determination of Melting Points. (2021, September 19). Retrieved from uobabylon.edu.iq[2]

  • Katritzky, A. R., Kuanar, M., Fara, D. C., Karelson, M., Acree, W. E., & Solov'ev, V. P. (2005). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Modeling, 45(4), 985-993.[12]

  • Zhang, Y., Xu, Z., Wang, S., & Lai, L. (2020). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 56(60), 8469-8472.[13]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764081, tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov[22]

  • Lyle, R. E., McMahon, D. H., Krueger, W. E., & Spicer, C. K. (1967). Hydrogen Bonding and Conformational Analysis of 3-Piperidinol Derivatives. The Journal of Organic Chemistry, 32(10), 3073-3077.[4][23]

  • Liu, H., Gao, C., Li, Z., & Zhang, X. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119.[11]

  • Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved from orgohow.com[10]

  • Xu, Y., Zhu, Y., Liu, H., & Li, G. (2020). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. International Journal of Molecular Sciences, 21(18), 6883.[14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96536692, tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov[1]

  • Lyle, R. E., McMahon, D. H., Krueger, W. E., & Spicer, C. K. (1967). Hydrogen Bonding and Conformational Analysis of 3-Piperidinol Derivatives. The Journal of Organic Chemistry, 32(10), 3073-3077.[4][23]

  • ResearchGate. (n.d.). Intramolecular CH···N hydrogen bonding in piperidine (a) and pyrollidine (b) derivatives of cobalt bis(dicarbollide). Retrieved from researchgate.net[5]

  • Dega-Szafran, Z., Kania, A., & Szafran, M. (2001). Conformations of, and NHO hydrogen bond in, piperidine-1-valeric acid and its dihydrate. Journal of Molecular Structure, 559(1-3), 215-226.[6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10353694, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov[24]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15229596, tert-Butyl 4-(2-((methanesulfonyl)oxy)ethyl)piperidine-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov[25]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from geeksforgeeks.org[20]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56924491, tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov[26]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from vedantu.com[19]

  • Experiment (2) - Determination of Boiling Points. (2021, September 19). Retrieved from uobabylon.edu.iq[3]

  • ChemicalBook. (n.d.). 1-Boc-2-(piperidin-4-yl)propan-2-ol CAS#: 1935325-64-6. Retrieved from chemicalbook.com[27]

  • Chemchart. (n.d.). 2-(Piperidin-4-yl)propan-2-ol (22990-34-7). Retrieved from chemchart.com[15]

  • Jones, P. G., & Ahrens, B. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(8), 1735-1740.[7]

  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 40(16), 3585-3591.[28]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from byjus.com[21]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from chemistrysteps.com[8]

  • Sigma-Aldrich. (n.d.). BOC-ON. Retrieved from sigmaaldrich.com[29]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. Retrieved from pubchem.ncbi.nlm.nih.gov[30]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org[9]

  • Smith, C. D., & Ley, S. V. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Organic & Inorganic Au, 4(2), 123-130.[31]

  • Kadam, S. T., & Kim, S. S. (2011). Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications, 47(44), 12242-12244.[32]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov[33]

  • Claire Global. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine CAS 125541-22-2. Retrieved from claireglobal.com[34]

  • NOAA - CAMEO Chemicals. (n.d.). PIPERIDINE. Retrieved from cameochemicals.noaa.gov[35]

  • Sunway Pharm Ltd. (n.d.). 1-(Piperidin-1-yl)propan-2-ol - CAS:934-90-7. Retrieved from 3wpharm.com[36]

  • Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine. Retrieved from caymanchem.com[37]

Sources

Protocols & Analytical Methods

Method

Dehydration of 1-Boc-2-(piperidin-4-yl)propan-2-ol to Alkenes: A Detailed Guide to Protocols and Method Selection

Introduction: Navigating the Dehydration of a Key Pharmaceutical Intermediate In the landscape of modern drug discovery and development, piperidine-containing compounds are ubiquitous scaffolds, prized for their favorabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Dehydration of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, piperidine-containing compounds are ubiquitous scaffolds, prized for their favorable pharmacokinetic properties.[1] The synthesis of derivatives of 1-Boc-2-(piperidin-4-yl)propan-2-ol often requires the strategic introduction of an isopropenyl group through the dehydration of the tertiary alcohol. This transformation, while conceptually straightforward, presents several challenges that necessitate a careful selection of methodology to ensure high yield, regioselectivity, and preservation of the acid-labile Boc protecting group.

This comprehensive guide provides an in-depth analysis of various dehydration protocols applicable to 1-Boc-2-(piperidin-4-yl)propan-2-ol. We will delve into the mechanistic underpinnings of each method, present detailed experimental procedures, and offer expert insights into troubleshooting and scale-up considerations. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently select and execute the optimal dehydration strategy for their specific needs.

Strategic Considerations: Choosing the Right Dehydration Pathway

The dehydration of 1-Boc-2-(piperidin-4-yl)propan-2-ol can be approached through several distinct mechanistic pathways. The choice of reagent will dictate the reaction conditions, potential for side reactions, and the stereochemical outcome of the elimination. The primary considerations for this particular substrate are:

  • Preservation of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under strongly acidic conditions.[2] Therefore, methods requiring harsh acidic environments must be carefully controlled or avoided.

  • Regioselectivity: The dehydration of 2-substituted propan-2-ols can potentially yield two isomeric alkenes: the terminal alkene (Hofmann product) and the internal, more substituted alkene (Zaitsev product). For 1-Boc-2-(piperidin-4-yl)propan-2-ol, the desired product is typically the exocyclic methylene compound, tert-butyl 4-(prop-1-en-2-yl)piperidine-1-carboxylate.

  • Carbocation Rearrangements: Methods that proceed through a carbocation intermediate (E1 mechanism) carry the risk of skeletal rearrangements, which can lead to a mixture of undesired products.

With these considerations in mind, we will explore four primary dehydration strategies:

  • Acid-Catalyzed Dehydration (E1 Mechanism)

  • Phosphorus Oxychloride (POCl₃) in Pyridine (E2 Mechanism)

  • Burgess Reagent-Mediated Dehydration (Syn-Elimination)

  • Martin Sulfurane-Mediated Dehydration (Anti-Elimination)

I. Acid-Catalyzed Dehydration: The Brute-Force Approach

Acid-catalyzed dehydration is a classical method for converting alcohols to alkenes. The reaction proceeds via an E1 mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a carbocation intermediate and subsequent elimination of a proton.

Mechanism of Acid-Catalyzed Dehydration

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A 1-Boc-2-(piperidin-4-yl)propan-2-ol H_plus H+ A->H_plus B Protonated Alcohol A->B H_plus->B Fast C Carbocation Intermediate B->C Slow, Rate-determining B->C H2O H₂O C->H2O Loss of water D Alkene Product C->D Fast C->D H3O_plus H₃O⁺ D->H3O_plus Regeneration of acid catalyst

Mechanism of Acid-Catalyzed Dehydration (E1 Pathway)
Protocol 1: Dehydration using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a strong organic acid that can effect the dehydration of tertiary alcohols. However, its use with Boc-protected substrates requires careful control to avoid deprotection.

Materials:

  • 1-Boc-2-(piperidin-4-yl)propan-2-ol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-2-(piperidin-4-yl)propan-2-ol (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (0.1 to 1.0 equiv) dropwise to the stirred solution. The amount of TFA should be carefully optimized to promote dehydration without significant Boc deprotection.

  • Monitor the reaction closely by thin-layer chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by adding it to a vigorously stirred, cold saturated aqueous NaHCO₃ solution until the evolution of CO₂ ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • The use of a strong acid like TFA protonates the hydroxyl group, making it an excellent leaving group.[3]

  • The reaction is typically run at low temperatures to minimize the rate of Boc deprotection.

  • The workup is critical to neutralize the strong acid and prevent further degradation of the product. A basic wash is essential.[4][5]

Trustworthiness and Potential Issues:

  • Side Reaction: The primary side reaction is the cleavage of the Boc protecting group. This can be mitigated by using a substoichiometric amount of TFA and carefully monitoring the reaction time.

  • Carbocation Rearrangement: While less likely for this specific substrate, the possibility of hydride or alkyl shifts in the carbocation intermediate should be considered, potentially leading to isomeric alkene products.

II. Phosphorus Oxychloride (POCl₃) in Pyridine: A Milder E2 Approach

The use of phosphorus oxychloride (POCl₃) in pyridine is a widely employed method for the dehydration of alcohols, particularly when acidic conditions are to be avoided.[6][7] This method proceeds through an E2 mechanism, which circumvents the formation of a carbocation intermediate, thereby preventing rearrangements.

Mechanism of POCl₃/Pyridine Dehydration

G cluster_0 Step 1: Formation of Dichlorophosphate Ester cluster_1 Step 2: E2 Elimination A Alcohol POCl3 POCl₃ A->POCl3 B Dichlorophosphate Ester A->B POCl3->B Activation Pyridine Pyridine (Base) B->Pyridine C Alkene Product B->C Pyridine->C Proton Abstraction

Mechanism of POCl₃/Pyridine Dehydration (E2 Pathway)
Protocol 2: Dehydration using POCl₃/Pyridine

This protocol is generally effective for tertiary alcohols and avoids the harsh conditions of strong acid catalysis.

Materials:

  • 1-Boc-2-(piperidin-4-yl)propan-2-ol

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-2-(piperidin-4-yl)propan-2-ol (1.0 equiv) in anhydrous pyridine (or a mixture of anhydrous DCM and pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add POCl₃ (1.1-1.5 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.[8]

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction may be allowed to warm to room temperature if necessary.

  • Carefully quench the reaction by slowly adding the reaction mixture to ice-cold water with vigorous stirring (a "reverse quench" is recommended for safety).[4]

  • Extract the aqueous mixture with DCM.

  • Wash the combined organic layers sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Insights:

  • POCl₃ converts the poorly leaving hydroxyl group into a good leaving group, a dichlorophosphate ester.[9]

  • Pyridine serves as both the solvent and the base that abstracts a proton in the E2 elimination step.[7]

  • The E2 mechanism ensures that the reaction proceeds without carbocation rearrangements.[10]

Trustworthiness and Potential Issues:

  • Exothermic Reaction: The addition of POCl₃ is highly exothermic and must be done slowly at low temperatures to maintain control.

  • Workup: The aqueous workup is crucial for removing pyridine and inorganic byproducts. The initial quench should be performed with care due to the reactivity of excess POCl₃ with water.[11]

  • Regioselectivity: The E2 elimination generally favors the formation of the more substituted (Zaitsev) alkene, which in this case is the desired product.[10]

III. Burgess Reagent: A Mild Approach for Syn-Elimination

The Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, is a mild and selective reagent for the dehydration of secondary and tertiary alcohols.[3] It is particularly useful for sensitive substrates as the reaction is typically performed under neutral conditions. The dehydration proceeds via a syn-elimination mechanism.

Mechanism of Burgess Reagent Dehydration

G cluster_0 Step 1: Formation of Sulfamate Ester cluster_1 Step 2: Intramolecular Syn-Elimination A Alcohol Burgess_Reagent Burgess Reagent A->Burgess_Reagent B Sulfamate Ester Intermediate A->B Burgess_Reagent->B C Alkene Product B->C Heat B->C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Synthesis of 1-Boc-2-(piperidin-4-yl)propan-2-ol

Welcome to the technical support center for the synthesis of 1-Boc-2-(piperidin-4-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Boc-2-(piperidin-4-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Piperidine derivatives are foundational scaffolds in modern drug discovery, and mastering their synthesis is key to accelerating research programs.[1][2] This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles to help you overcome common challenges and significantly improve your reaction yields.

The synthesis of this tertiary alcohol, typically via the addition of a methyl organometallic reagent to a 1-Boc-4-acetylpiperidine precursor, is a classic Grignard-type reaction. While straightforward in principle, it is frequently plagued by issues such as low conversion, enolization, and product degradation. This guide will address these specific problems in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis. Each issue is presented with potential causes and actionable solutions grounded in mechanistic understanding.

Problem 1: Low Yield with Significant Starting Material Recovery

Question: My reaction is clean, but the yield is consistently low (under 50%), and I recover a large amount of unreacted 1-Boc-4-acetylpiperidine after workup. What is the primary cause?

Answer: This is a classic symptom of enolization . The Grignard reagent (e.g., MeMgBr) is a strong base in addition to being a nucleophile. It can abstract an acidic α-proton from your ketone starting material to form a magnesium enolate.[3] This enolate is unreactive towards further nucleophilic attack and is simply protonated back to the starting ketone during the aqueous workup, leading to low conversion.

Causality & Solutions:

  • Reagent Basicity: Sterically hindered Grignard reagents are more prone to acting as bases. While methylmagnesium bromide is small, the substrate itself can influence the reaction pathway.

    • Solution: Consider switching to methyllithium (MeLi) . Organolithium reagents are generally less basic and more nucleophilic than their Grignard counterparts, which can favor the desired addition reaction over enolization.

  • Reaction Temperature: The rate of enolization versus addition is highly temperature-dependent. Enolization often has a higher activation energy.

    • Solution: Perform the addition of the organometallic reagent at very low temperatures. Start the addition at -78 °C (dry ice/acetone bath) and allow the reaction to warm slowly to 0 °C or room temperature.[3] Rapid warming will favor the enolization side reaction.

  • Lewis Acid Additives (Cerium Trichloride): The addition of anhydrous cerium(III) chloride (CeCl₃) can dramatically suppress enolization. This is the basis of the Luche reduction, but the principle applies to organometallic additions as well. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack at the carbon center.

    • Protocol: Stir anhydrous CeCl₃ (1.2 - 1.5 equivalents) in dry THF for 2-4 hours to form a fine slurry. Cool this slurry to -78 °C and then add your organometallic reagent. After a brief period of stirring (15-30 minutes), add your ketone substrate slowly.

Problem 2: Complete Reaction Failure (No Product Observed)

Question: My TLC and LC-MS analysis show only starting material, with no trace of the desired product. What went wrong?

Answer: This issue almost always points to a problem with the organometallic reagent itself, either in its formation or its stability.

Causality & Solutions:

  • Inactive Magnesium: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[3]

    • Solution: Activate the magnesium before use. Common methods include:

      • Iodine: Add a single crystal of iodine to the magnesium in THF. The disappearance of the characteristic purple/brown color indicates activation.[4]

      • 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. The subsequent bubbling (ethene formation) signals an active surface.

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere.

  • Presence of Water: Grignard and organolithium reagents are extremely potent bases and will be instantly quenched by any protic source, especially water.[5][6]

    • Solution: Ensure absolute anhydrous conditions. All glassware must be oven- or flame-dried and cooled under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Poor Quality Alkyl Halide: Impurities in the methyl halide can inhibit Grignard formation.

    • Solution: Use a fresh, high-purity bottle of methyl iodide or methyl bromide.

Problem 3: Formation of a Major Impurity After Workup

Question: I've isolated my product, but it's contaminated with a significant byproduct that appears as a less polar spot on TLC. What is this impurity and how can I prevent it?

Answer: The most likely byproduct is the dehydrated alkene , 1-Boc-4-(prop-1-en-2-yl)piperidine. Tertiary alcohols are highly susceptible to elimination (dehydration) under acidic conditions, which can easily occur during an improper reaction quench or purification.[3]

Causality & Solutions:

  • Acidic Workup: Quenching the reaction with strong acids (e.g., HCl, H₂SO₄) will protonate the tertiary alcohol, forming a good leaving group (water) and promoting rapid E1 elimination. This is especially problematic as the Boc protecting group is also acid-labile.[7][]

    • Solution: Always use a mild quenching agent. The standard and most effective method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[3] This provides a proton source to neutralize the alkoxide without creating a strongly acidic environment.

  • Purification Conditions: Using acidic solvent systems during silica gel chromatography can also cause on-column dehydration.

    • Solution: Purify the crude product using a neutral solvent system, such as heptane/ethyl acetate or dichloromethane/methanol. If necessary, the silica gel can be pre-treated with a small amount of triethylamine (~0.5% v/v) in the eluent to neutralize acidic sites.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my Grignard reagent has formed before adding my substrate? A1: Visual cues are often sufficient. Successful formation is typically indicated by the disappearance of the magnesium metal and the formation of a cloudy, greyish-brown solution. For quantitative analysis, you can titrate a small aliquot of the reagent against a standard solution of a scavenger like I₂ or a known acid with an indicator such as phenolphthalein.

Q2: Which synthetic route is better: starting from 1-Boc-4-acetylpiperidine or from an ester like ethyl 1-Boc-piperidine-4-carboxylate? A2: Starting from the ketone (1-Boc-4-acetylpiperidine) is generally more direct and requires only one equivalent of the organometallic reagent. Starting from the ester requires at least two equivalents, as the first addition forms a ketone intermediate that immediately reacts with a second equivalent.[9][10] This can lead to more complex mixtures if the reaction is not driven to completion. The ketone route offers better control.

Q3: My aqueous workup results in a persistent emulsion. How can I resolve this? A3: Emulsions are common due to the formation of magnesium salts. To break them, add a small amount of brine (saturated NaCl solution) or dilute sulfuric acid (if your product is stable to it, which in this case it is not recommended due to the Boc group). Alternatively, filtering the entire biphasic mixture through a pad of Celite® can effectively break the emulsion.

Q4: Can I use a different N-protecting group? A4: Yes, but the choice has consequences. A benzyl (Bn) or carbobenzyloxy (Cbz) group would be stable to the reaction conditions, but their removal requires hydrogenation, which might be incompatible with other functional groups. The Boc group is ideal because of its stability to the basic reaction conditions and its mild, orthogonal removal conditions (acid).[11]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting solutions for maximizing yield and purity.

Materials & Reagent Summary

ReagentMWMolar Equiv.Amount (for 10 mmol scale)
1-Boc-4-acetylpiperidine227.301.02.27 g
Magnesium Turnings24.311.5365 mg
Methyl Iodide141.941.40.89 mL (2.0 g)
Anhydrous Tetrahydrofuran (THF)72.11-~50 mL
Saturated aq. NH₄Cl--~20 mL
Ethyl Acetate88.11-~150 mL
Brine--~50 mL
Anhydrous Na₂SO₄142.04-As needed
Step-by-Step Methodology
  • Apparatus Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • Grignard Reagent Formation: a. Place the magnesium turnings (365 mg, 1.5 eq) and a single crystal of iodine in the flask. b. Add 10 mL of anhydrous THF. c. In the dropping funnel, prepare a solution of methyl iodide (0.89 mL, 1.4 eq) in 10 mL of anhydrous THF. d. Add ~1 mL of the methyl iodide solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle bubbling. If it does not start, gently warm the flask with a heat gun. e. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the resulting grey, cloudy mixture at room temperature for 30-60 minutes to ensure complete formation.

  • Addition to Ketone: a. In a separate flame-dried flask, dissolve 1-Boc-4-acetylpiperidine (2.27 g, 1.0 eq) in 20 mL of anhydrous THF. b. Cool the Grignard reagent solution to 0 °C in an ice-water bath. c. Transfer the ketone solution to the dropping funnel and add it dropwise to the stirred Grignard reagent over 20-30 minutes, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: a. Cool the reaction mixture back to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. (Caution: Exothermic reaction and gas evolution). c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane (e.g., 10% to 40%) to afford 1-Boc-2-(piperidin-4-yl)propan-2-ol as a white solid or colorless oil.

Visual Workflow and Troubleshooting Diagrams

SynthesisWorkflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Nucleophilic Addition cluster_workup Phase 3: Isolation & Purification prep_mg 1. Activate Mg (Iodine) prep_grignard 2. Form Grignard Reagent (MeI + Mg in THF) prep_mg->prep_grignard cool_grignard 4. Cool Grignard to 0 °C prep_grignard->cool_grignard prep_ketone 3. Prepare Substrate Solution (Ketone in Anhydrous THF) add_ketone 5. Slow addition of Ketone (Maintain 0 °C) prep_ketone->add_ketone cool_grignard->add_ketone react 6. Stir and warm to RT add_ketone->react quench 7. Quench with sat. NH4Cl (0 °C) react->quench extract 8. Extract with EtOAc quench->extract purify 9. Column Chromatography (Heptane/EtOAc) extract->purify product Final Product purify->product

Caption: Optimized workflow for the synthesis of 1-Boc-2-(piperidin-4-yl)propan-2-ol.

TroubleshootingTree start Low Yield Observed q1 High recovery of starting ketone? start->q1 Analyze crude mixture q2 Major non-polar byproduct observed? start->q2 q3 No product at all? start->q3 ans1_yes YES q1->ans1_yes ans2_yes YES q2->ans2_yes ans3_yes YES q3->ans3_yes cause1 Cause: Enolization ans1_yes->cause1 sol1a Solution: Use MeLi instead of MeMgBr cause1->sol1a sol1b Solution: Add at -78 °C cause1->sol1b sol1c Solution: Use CeCl3 additive cause1->sol1c cause2 Cause: Dehydration ans2_yes->cause2 sol2 Solution: Quench with sat. aq. NH4Cl, NOT acid cause2->sol2 cause3 Cause: Grignard Failure ans3_yes->cause3 sol3a Solution: Activate Mg cause3->sol3a sol3b Solution: Ensure strictly anhydrous conditions cause3->sol3b

Caption: Decision tree for troubleshooting low yield issues.

References

  • D'Andrea, L. D., et al. (2018). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem. Available at: [Link]

  • Sharma, G., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Available at: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Yadav, J. S., et al. (2014). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Vasilevsky, S. F., & Mamatkulov, M. Z. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2015). CN104311473A - Piperidine compound and preparation method thereof.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Kumar, V., et al. (2019). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. ResearchGate. Available at: [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]

  • Cinar, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 1-Boc-2-(piperidin-4-yl)propan-2-ol

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth analysis and comparison of the C13 NMR chemical shifts for 1-Boc-2-(piperidin-4-yl)propan-2-ol , a compound of interest in medicinal chemistry.

The Structural Landscape: Predicting C13 NMR Chemical Shifts

The structure of 1-Boc-2-(piperidin-4-yl)propan-2-ol combines a Boc-protected piperidine ring with a 2-propan-2-ol substituent at the 4-position. To facilitate our analysis, the carbon atoms are systematically numbered as depicted below.

Figure 1. Structure of 1-Boc-2-(piperidin-4-yl)propan-2-ol with carbon numbering.

The predicted C13 NMR spectrum of this molecule will exhibit distinct signals for each unique carbon environment. The chemical shift (δ) of each carbon is influenced by its hybridization, the electronegativity of neighboring atoms, and steric effects.

  • Boc (t-butoxycarbonyl) Group: This protecting group will show a characteristic set of signals. The carbonyl carbon (C=O ) is expected to be significantly downfield, typically in the range of 154-156 ppm, due to its sp2 hybridization and the deshielding effect of the two adjacent oxygen atoms. The quaternary carbon of the t-butyl group (C(CH3)3 ) will appear around 79-81 ppm, and the three equivalent methyl carbons (CH3 ) will resonate at approximately 28-29 ppm.

  • Piperidine Ring:

    • The carbons adjacent to the nitrogen atom (C2 and C6 ) will be deshielded by the electron-withdrawing nitrogen and the Boc group, and are predicted to appear in the 40-46 ppm range.

    • The carbons beta to the nitrogen (C3 and C5 ) will be less affected and are expected to resonate further upfield.

    • The carbon at the point of substitution (C4 ) will be influenced by the attached propan-2-ol group.

  • 2-(piperidin-4-yl)propan-2-ol Side Chain:

    • The quaternary carbon bearing the hydroxyl group (C7 ) will be significantly deshielded by the electronegative oxygen atom, with a predicted chemical shift in the range of 68-72 ppm.

    • The two methyl groups attached to C7 (C8 and C9 ) will be in a similar chemical environment and are expected to produce a single signal in the upfield region, likely around 25-30 ppm.

Comparative Analysis: Understanding Substituent Effects

To contextualize our predictions, it is instructive to compare the expected chemical shifts with the experimentally determined values for the core structural fragments of our target molecule. This comparison highlights the electronic and steric influence of the substituents on the carbon framework.

Carbon Atom/FragmentPiperidine (Experimental)[1][2]N-Boc-piperidine (Experimental)[3]2-Methyl-propan-2-ol (Experimental)[4][5][6]1-Boc-2-(piperidin-4-yl)propan-2-ol (Predicted)Rationale for Predicted Shift
Piperidine Ring
C2, C6~47.8 ppm~44.5 ppm-~42-46 ppmDeshielded by adjacent nitrogen and Boc group.
C3, C5~27.5 ppm~28.7 ppm-~29-32 ppmAliphatic carbons beta to the nitrogen.
C4~25.5 ppm~28.7 ppm-~40-45 ppmShifted downfield due to substitution with the propan-2-ol group.
Boc Group
C=O-~154.9 ppm-~155 ppmCarbonyl carbon, highly deshielded.
C(CH3)3-~79.2 ppm-~80 ppmQuaternary carbon of the t-butyl group.
CH3-~28.5 ppm-~28.5 ppmEquivalent methyl carbons of the t-butyl group.
Propan-2-ol Group
C-OH--~69.1 ppm~70 ppmQuaternary carbon attached to the hydroxyl group.
CH3--~31.2 ppm~28-30 ppmMethyl carbons adjacent to the hydroxyl-bearing carbon.

All experimental values are approximate and can vary slightly based on solvent and experimental conditions.

This comparative table illustrates how the introduction of the Boc group on the piperidine nitrogen and the 2-propan-2-ol substituent at the C4 position influences the chemical shifts of the parent piperidine ring. For instance, the C4 carbon is expected to shift significantly downfield upon substitution.

Experimental Protocol for C13 NMR Data Acquisition

To obtain high-quality C13 NMR data for 1-Boc-2-(piperidin-4-yl)propan-2-ol or similar compounds, a standardized and carefully executed experimental protocol is paramount.

1. Sample Preparation:

  • Accurately weigh 10-50 mg of the sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The choice of solvent is critical and should be based on the sample's solubility.[4]
  • Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm.[4]

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • A standard C13 NMR experiment is a proton-decoupled experiment, which results in a spectrum of singlets for each unique carbon atom.
  • Key acquisition parameters to set include:
  • Spectral Width: Typically 0-220 ppm for organic molecules.
  • Pulse Angle: A 30-45 degree pulse is often used to allow for a shorter relaxation delay.
  • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common.
  • Number of Scans (ns): Due to the low natural abundance of C13, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
  • For distinguishing between CH, CH2, and CH3 groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (e.g., DEPT-135) can be performed.[5]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption lineshapes.
  • Perform a baseline correction.
  • Reference the spectrum by setting the TMS signal to 0.0 ppm.
  • Integrate the signals (note: in standard C13 NMR, integrals are not always proportional to the number of carbons).

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#E8F0FE"]; "Weigh_Sample" [label="Weigh Sample (10-50 mg)"]; "Dissolve" [label="Dissolve in Deuterated Solvent"]; "Filter" [label="Filter into NMR Tube"]; "Add_TMS" [label="Add TMS Standard"]; "Weigh_Sample" -> "Dissolve" -> "Filter" -> "Add_TMS"; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#E6F4EA"]; "Insert_Sample" [label="Insert Sample & Equilibrate"]; "Lock_Shim" [label="Lock & Shim"]; "Set_Parameters" [label="Set Acquisition Parameters"]; "Acquire_Data" [label="Acquire FID"]; "Insert_Sample" -> "Lock_Shim" -> "Set_Parameters" -> "Acquire_Data"; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FEF7E0"]; "Fourier_Transform" [label="Fourier Transform"]; "Phase_Correction" [label="Phase Correction"]; "Baseline_Correction" [label="Baseline Correction"]; "Reference_Spectrum" [label="Reference to TMS"]; "Fourier_Transform" -> "Phase_Correction" -> "Baseline_Correction" -> "Reference_Spectrum"; }

"Add_TMS" -> "Insert_Sample" [style=invis]; "Acquire_Data" -> "Fourier_Transform" [style=invis]; }

Figure 2. Experimental workflow for C13 NMR spectroscopy.

Conclusion

This guide provides a comprehensive, predictive, and comparative analysis of the C13 NMR chemical shifts for 1-Boc-2-(piperidin-4-yl)propan-2-ol. By dissecting the molecule into its constituent fragments and comparing them to known experimental data, we have established a reliable framework for interpreting the C13 NMR spectrum of this and structurally related compounds. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-quality data, ensuring the confident structural verification that is indispensable in the pursuit of novel therapeutics.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3564.
  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Vaia. (n.d.). NMR spectrum of 2 -methylpropan- 2 -ol (14.16) has signals at. Retrieved from [Link]

  • Study.com. (n.d.). For 2-Methyl-2-propanol find the number of ^{13}C peaks in it. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-2-(piperidin-4-yl)propan-2-ol

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The safe and compliant disposal of laboratory waste is not...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The safe and compliant disposal of laboratory waste is not merely a regulatory hurdle; it is a fundamental pillar of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Boc-2-(piperidin-4-yl)propan-2-ol, grounding procedural instructions in the chemical principles that dictate them.

Foundational Hazard Assessment: Understanding the Molecule

Before establishing a disposal protocol, we must first understand the inherent and potential hazards of 1-Boc-2-(piperidin-4-yl)propan-2-ol. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not always readily available, we can infer its risk profile by analyzing its constituent functional groups: the Boc-protected piperidine ring and the tertiary alcohol.

  • The Piperidine Core: Unprotected piperidine is a corrosive, flammable, and toxic cyclic amine.[1][2][3] Its basic nitrogen is highly reactive.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile carbamate used to "mask" the reactivity of the piperidine nitrogen.[4][5][6] This protection significantly reduces the basicity and nucleophilicity of the amine, rendering the overall molecule far less hazardous than its parent piperidine. However, this protection is reversible. The primary risk consideration is the potential for unintentional deprotection upon contact with acidic waste streams, which would regenerate a more hazardous piperidine derivative.[4][6]

  • The Tertiary Alcohol: The propan-2-ol moiety is a stable tertiary alcohol, which does not present significant intrinsic hazards under standard laboratory conditions.

Based on data from structurally similar Boc-protected piperidines, the primary hazards of the intact molecule are skin irritation, serious eye irritation, and potential respiratory irritation .[7][8][9] Therefore, the disposal strategy must be designed to manage a moderate irritant while preventing conditions that could lead to deprotection.

Core Disposal Philosophy: Segregation and Containment

The guiding principle for disposing of 1-Boc-2-(piperidin-4-yl)propan-2-ol is to treat it as a non-halogenated organic chemical waste . Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system.[1][10] The goal is to isolate the chemical waste stream to prevent environmental release and incompatible mixing.

Parameter Guidance
Chemical Name 1-Boc-2-(piperidin-4-yl)propan-2-ol
CAS Number 1935325-64-6
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7][8][11]
Incompatibilities Strong oxidizing agents, Strong acids (risk of violent reaction and deprotection).[9][12][13]
Required PPE Safety goggles with side shields, nitrile gloves, lab coat.
Primary Waste Stream Non-Halogenated Organic Waste.
Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the point of generation to final handoff for disposal.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical safety goggles.

  • Standard laboratory coat.

  • Nitrile gloves. Check for tears or punctures before use.

Step 2: Prepare and Label the Hazardous Waste Container

  • Select a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid.

  • The container must be clearly labeled as "HAZARDOUS WASTE."

  • List all chemical constituents by their full name, including solvents. For this specific compound, write "1-Boc-2-(piperidin-4-yl)propan-2-ol."

  • Keep the container closed at all times, except when adding waste.[12]

Step 3: Segregate Waste at the Point of Generation Proper segregation is critical to prevent dangerous reactions within the waste container.

  • Pure Compound and Concentrated Solutions: Unused or expired 1-Boc-2-(piperidin-4-yl)propan-2-ol, as well as solutions where it is a primary component in an organic solvent (e.g., Dichloromethane, THF, Methanol), should be carefully transferred into the designated Non-Halogenated Organic Waste container.

  • Contaminated Labware (Solid Waste): Items such as pipette tips, contaminated wipes, and gloves should be collected in a separate, clearly labeled container or a sealed bag for Solid Hazardous Waste or Lab Debris . Do not place these items in regular trash.

  • Aqueous Solutions: Dilute aqueous solutions containing trace amounts of the compound should be collected in a container labeled Aqueous Waste with Organic Residues . Do not pour down the drain. The presence of the Boc group makes it resistant to easy biodegradation and it must be handled by a professional waste contractor.[10]

  • Empty Stock Containers: The original container of 1-Boc-2-(piperidin-4-yl)propan-2-ol must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from all three rinses must be collected and disposed of as Non-Halogenated Organic Waste .[1] After rinsing, deface the label and dispose of the container as directed by your institution's EHS office.

Step 4: Managing Spills In the event of a spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.[2]

  • Remove all sources of ignition.[14]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][2][3]

  • Using non-sparking tools, carefully sweep the absorbed material into a designated container for solid hazardous waste.[3][14]

  • Clean the spill area with a suitable solvent and a cloth, collecting all cleaning materials as hazardous waste.

Step 5: Storage and Final Disposal

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.

  • Ensure the waste container is within secondary containment to control any potential leaks.

  • Follow your institutional procedures to schedule a pickup by your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 1-Boc-2-(piperidin-4-yl)propan-2-ol.

G cluster_0 Waste Generation & Segregation cluster_1 Final Containment & Disposal Waste Waste Generated (1-Boc-2-(piperidin-4-yl)propan-2-ol) Decision_Type Solid, Liquid, or Empty Container? Waste->Decision_Type Solid_Waste Contaminated Solids (Gloves, Wipes, etc.) Decision_Type->Solid_Waste Solid Liquid_Waste Liquid Waste Decision_Type->Liquid_Waste Liquid Empty_Container Empty Stock Bottle Decision_Type->Empty_Container Empty Solid_Waste_Container Solid Hazardous Waste Container Solid_Waste->Solid_Waste_Container Decision_Solvent Aqueous or Organic Solvent? Liquid_Waste->Decision_Solvent Triple_Rinse Triple-Rinse with Solvent Empty_Container->Triple_Rinse Aqueous_Waste Collect in Aqueous Organic Waste Decision_Solvent->Aqueous_Waste Aqueous Organic_Waste Collect in Non-Halogenated Organic Waste Decision_Solvent->Organic_Waste Organic Label Ensure Proper Labeling: 'Hazardous Waste' + Contents Aqueous_Waste->Label Organic_Waste->Label Solid_Waste_Container->Label Rinsate Collect Rinsate Triple_Rinse->Rinsate Rinsate->Organic_Waste Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Pickup Arrange Pickup by EHS or Licensed Contractor Store->Pickup

Caption: Decision workflow for the disposal of 1-Boc-2-(piperidin-4-yl)propan-2-ol waste streams.

References

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate . PubChem. [Link]

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